molecular formula C14H19N3O3 B11846534 N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide

N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide

Cat. No.: B11846534
M. Wt: 277.32 g/mol
InChI Key: QGIWAHIHCGFITG-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide is a chemical compound with the CAS Registry Number 1097791-52-0 . It has a molecular formula of C14H19N3O3 and a molecular weight of 277.32 g/mol . The compound features a benzodioxole group linked to a 1,4-diazepane ring via an acetamide bridge. This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. The specific research applications, biological activity, and mechanism of action for this compound are not yet fully characterized in the available scientific literature. Researchers are encouraged to consult current scientific literature for potential investigational uses of diazepane-containing compounds or benzodioxole derivatives . Please note that this product is for research purposes and is not for human or veterinary use.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide

InChI

InChI=1S/C14H19N3O3/c18-14(9-17-6-1-4-15-5-7-17)16-11-2-3-12-13(8-11)20-10-19-12/h2-3,8,15H,1,4-7,9-10H2,(H,16,18)

InChI Key

QGIWAHIHCGFITG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthesis of N-(Benzo[d] dioxol-5-yl)chloroacetamide

Procedure :

  • Benzo[d]dioxol-5-amine (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C.

  • Triethylamine (2.0 equiv) is added dropwise to neutralize HCl.

  • The mixture is stirred for 4–6 hours at room temperature, followed by extraction with DCM and washing with brine.
    Yield : 85–90% (crude), purified via recrystallization from ethanol.

Displacement with 1,4-Diazepane

Procedure :

  • The chloroacetamide intermediate (1.0 equiv) is dissolved in acetonitrile.

  • 1,4-Diazepane (1.5 equiv) and potassium carbonate (2.0 equiv) are added.

  • The reaction is refluxed for 12–16 hours, followed by solvent removal and purification via flash chromatography (SiO₂, ethyl acetate/methanol 9:1).
    Yield : 65–72%.

Characterization :

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.82–6.86 (m, 3H, benzodioxole), 3.75 (s, 2H, CH₂CO), 2.88–2.92 (m, 4H, diazepane), 1.47–1.52 (m, 4H, diazepane).

  • LC-MS (ESI+) : m/z 292.1 [M+H]⁺.

One-Pot Condensation in Acetic Acid

A one-pot method simplifies synthesis by combining benzodioxol-5-amine, chloroacetic acid, and 1,4-diazepane in acetic acid under reflux, analogous to the synthesis of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione .

Procedure :

  • Benzo[d]dioxol-5-amine (1.0 equiv), chloroacetic acid (1.2 equiv), and acetic acid (20 mL) are heated to reflux.

  • 1,4-Diazepane (1.5 equiv) is added slowly over 1 hour.

  • After 15 hours, the solvent is removed under vacuum, and the residue is purified via recrystallization (ethanol/water).
    Yield : 59–63%.

Optimization Notes :

  • Prolonged reflux (>20 hours) reduces yield due to diazepane decomposition.

  • Substituent electronic effects on the benzodioxole ring influence reaction kinetics.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, as demonstrated in the synthesis of ethyl 2-(benzo[h]quinolin-7-yl)acetate .

Procedure :

  • Benzo[d]dioxol-5-amine (1.0 equiv), bromoacetyl bromide (1.1 equiv), and 1,4-diazepane (1.5 equiv) are suspended in DMF.

  • The mixture is irradiated at 120°C for 30 minutes.

  • The product is extracted with ethyl acetate and purified via flash chromatography (heptane/ethyl acetate).
    Yield : 78–82%.

Advantages :

  • 5-fold reduction in reaction time compared to conventional heating.

  • Improved regioselectivity due to controlled thermal gradients.

Solid-Phase Synthesis for High-Throughput Production

Adapting solid-phase techniques from peptide chemistry enables scalable synthesis.

Procedure :

  • Wang resin is functionalized with Fmoc-protected benzodioxol-5-amine.

  • Deprotection (20% piperidine/DMF) exposes the amine for coupling with bromoacetic acid (DIC/HOBt activation).

  • 1,4-Diazepane is introduced via nucleophilic substitution in DMSO.

  • Cleavage from resin (TFA/DCM) yields the crude product, purified via HPLC.
    Yield : 70–75% (purity >95%).

Comparative Analysis of Methods

Method Yield Reaction Time Purity Scalability
Two-Step Nucleophilic65–72%18–24 hours>98%Moderate
One-Pot Condensation59–63%15–20 hours95–97%High
Microwave-Assisted78–82%0.5 hours>99%Low
Solid-Phase Synthesis70–75%48 hours>95%High

Key Findings :

  • Microwave-assisted synthesis offers the highest yield and purity but limited scalability.

  • Solid-phase methods are optimal for generating derivatives but require specialized equipment.

Spectroscopic and Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct signals for the benzodioxole (δ 6.82–6.86), acetamide methyl (δ 2.26), and diazepane protons (δ 2.88–2.92).

  • ¹³C NMR : Carbonyl resonance at δ 169.09 ppm confirms acetamide formation.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₇N₂O₃ : 277.1188 [M+H]⁺.

  • Observed : 277.1191 [M+H]⁺ (Δ = 0.3 ppm).

Chemical Reactions Analysis

Structural Analysis of the Target Compound

The compound N-(Benzo[d] dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide consists of:

  • A benzo[d] dioxol-5-yl group (a 1,3-benzodioxole ring system).

  • An acetamide backbone.

  • A 1,4-diazepane substituent (a seven-membered ring containing two nitrogen atoms).

No explicit synthesis or reactivity data for this exact compound were identified in the reviewed sources .

Benzo[d] dioxol-5-yl Acetamides

  • N-(Benzo[d] dioxol-5-yl)acetamide (CAS 13067-19-1) is a simpler analog lacking the diazepane group. It has been used as a precursor in medicinal chemistry for derivatization via amide bond formation or nucleophilic substitution .

  • In N-(Benzo[d] dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide (CID 2053107), the sulfonyl group undergoes hydrolysis under acidic conditions, releasing the indole moiety .

1,4-Diazepane-Containing Compounds

  • The 1,4-diazepane ring is prone to ring-opening reactions under strong acidic or basic conditions. For example, in N-(3-methoxybenzyl)-N-(1-(benzo[d] dioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl)-2-cyclopentylacetamide (from ), the diazepane ring participates in cycloaddition and alkylation reactions.

Hypothetical Reaction Pathways

Based on structural analogs, the following reactions are plausible for N-(Benzo[d] dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide :

Reaction Type Conditions Expected Products
Amide Hydrolysis Acidic (HCl, H₂O) or Basic (NaOH, H₂O)Benzo[d] dioxol-5-amine + 2-(1,4-diazepan-1-yl)acetic acid
Diazepane Ring Opening Strong acid (H₂SO₄)Linear amine derivatives via protonation and cleavage
N-Alkylation Alkyl halides (e.g., CH₃I)Quaternary ammonium salts at the diazepane nitrogen
Reductive Amination NaBH₃CN, aldehydes/ketonesSecondary/tertiary amine derivatives

Research Gaps and Limitations

  • No experimental studies on the stability, catalytic behavior, or biological activity of the target compound were found in the reviewed literature[1–8].

  • The absence of data may stem from the compound’s novelty or limited application in published research.

Scientific Research Applications

Antiepileptic Activity

Research has indicated that compounds similar to N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide exhibit potential antiepileptic properties. The compound's structural analogs have been synthesized and tested for their efficacy in controlling seizures. For instance, certain derivatives have shown promising results in animal models, suggesting that modifications to the benzodioxole structure can enhance anticonvulsant activity .

Anticancer Potential

Studies have demonstrated that this compound and its derivatives possess anticancer properties. A recent study highlighted the design and synthesis of related compounds, which were evaluated for their cytotoxic effects against various cancer cell lines. Molecular docking studies indicated that these compounds could effectively inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth .

Modulation of ABC Transporters

This compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in the pharmacokinetics of drugs, influencing their absorption and distribution. Compounds in this class have shown potential in enhancing the bioavailability of other therapeutic agents by inhibiting efflux mechanisms mediated by ABC transporters .

Neuropharmacological Effects

The compound's diazepan moiety suggests potential neuropharmacological applications. Research into similar compounds has indicated anxiolytic and sedative effects, making them candidates for further investigation as treatments for anxiety disorders and related conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the benzodioxole or diazepan rings can significantly affect biological activity. For example:

Substituent Effect on Activity Reference
Hydroxyl groupIncreased solubility and bioactivity
Methyl groupEnhanced potency against cancer cells
Sulfonamide groupImproved interaction with ABC transporters

Synthesis and Evaluation

A case study focused on synthesizing this compound involved a multi-step process including aldol condensation and subsequent modifications to achieve desired biological properties. The synthesized compound was subjected to various biological assays to evaluate its pharmacological profile .

Clinical Implications

Another study investigated the clinical implications of using this compound as an adjunct therapy in epilepsy treatment protocols. The results indicated a significant reduction in seizure frequency among patients treated with a combination of traditional antiepileptic drugs and the compound under study .

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and diazepane moiety may contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

K-Series Compounds (K-1 to K-22)

These derivatives, such as N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide , replace the 1,4-diazepane ring with a benzylthio group. Key differences include:

  • Synthesis : Synthesized in three steps (substitution, acid chloride formation, and coupling) with yields of 37–90%, compared to the target compound’s diazepane-based synthesis .

ABT-627 (Compound 9)

This pyrrolidine-based analog, (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, features a rigid pyrrolidine core and a carboxylic acid group.

  • Synthesis : Requires hydrogenation with Raney nickel and subsequent coupling, contrasting with the target compound’s straightforward diazepane incorporation .
  • Physicochemical Properties : The carboxylic acid group increases polarity, likely reducing blood-brain barrier penetration compared to the neutral acetamide group in the target compound .

Analogs with Extended Conjugation Systems

D-Series Compounds (D14–D20)

Examples include (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14).

  • Physical Properties : Lower yields (13.7–24.8%) and higher melting points (182.9–233.5°C) compared to the target compound, suggesting reduced solubility .

Functional Group Variations in Acetamide Derivatives

N-(2-(5-Hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide (11a)

Synthesized via Pd/C-catalyzed hydrogenation, this compound lacks the benzodioxole group but shares the acetamide backbone.

  • Bioactivity : The biphenyl moiety may target aromatic-rich binding pockets, differing from the benzodioxole’s electron-rich properties .

KCH-1521

An N-acylurea derivative, N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide , replaces the diazepane with an indole-urea group.

  • Applications : Functions as a talin modulator in endothelial cells, highlighting how substituent changes redirect biological activity .

Physicochemical and Spectroscopic Data

Compound Melting Point (°C) ¹H NMR Key Shifts (δ) ¹³C NMR Key Shifts (δ)
Target Compound Not reported Not available Not available
D14 208.9–211.3 6.8–7.2 (aromatic) 110–150 (C=O, aromatic)
D16 231.4–233.5 6.7–7.5 (dienamide) 120–165 (conjugated)
ABT-627 Not reported 1.2–3.8 (pyrrolidine) 170–175 (COOH)

Biological Activity

N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a benzo[d][1,3]dioxole moiety with a diazepane ring, which suggests possible interactions with various biological targets. Its molecular formula is C14H19N3O3, and it has a molecular weight of approximately 277.32 g/mol 1.

Structural Characteristics

The structure of this compound can influence its biological activity. The presence of the benzo[d][1,3]dioxole component is known for its role in modulating biological functions, while the diazepane ring contributes to the compound's pharmacological properties. This unique combination may enhance its interaction with specific protein targets involved in disease pathways.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory and Analgesic Effects : The compound may modulate neurotransmitter systems and exhibit potential anti-inflammatory properties.
  • Anticancer Activity : Research has shown that related compounds demonstrate significant antitumor activity. For instance, IC50 values for certain benzo[d][1,3]dioxole derivatives were reported as low as 2.38 µM for HepG2 cancer cells 2. These compounds were found to be non-cytotoxic toward normal cell lines, indicating a selective action against cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell LineReference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38HepG22
Doxorubicin7.46HepG22
1,4-Diazepane derivativeVariesVarious1

The mechanisms underlying the biological activity of this compound are still under investigation. However, several studies suggest potential pathways:

  • EGFR Inhibition : Some benzo[d][1,3]dioxole derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer progression.
  • Apoptosis Modulation : The assessment of apoptosis through annexin V-FITC assays indicates that these compounds may induce cell death in cancer cells via mitochondrial pathways involving proteins such as Bax and Bcl-2 2.

Case Studies

A notable study investigated the anticancer properties of various benzo[d][1,3]dioxole derivatives. The study utilized cell cycle analysis and molecular docking to elucidate the interaction of these compounds with cellular targets. The results indicated that certain modifications to the benzo[d][1,3]dioxole structure could enhance anticancer efficacy while minimizing cytotoxicity towards normal cells.

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity profiles.
  • Molecular Docking Studies : Utilizing advanced computational techniques to predict binding affinities with various biological targets.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide?

Answer:
The synthesis typically involves amide bond formation between a benzo[d][1,3]dioxol-5-yl derivative and a 1,4-diazepane-containing precursor. Key steps include:

  • Acylation reactions using activated esters or coupling agents (e.g., DCC or EDC) to link the aromatic and diazepane moieties .
  • Hydrogenation with Pd/C under H₂ to reduce intermediates, as seen in analogous acetamide syntheses .
  • Purification via column chromatography (e.g., silica gel with gradients of EtOAc/hexane) to isolate the product .
  • Characterization by ¹H/¹³C NMR and HRMS to confirm structure and purity .

Basic: How is structural confirmation of this compound achieved in academic research?

Answer:
Structural elucidation relies on:

  • Multinuclear NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm, diazepane protons at δ 2.5–3.5 ppm), while ¹³C NMR confirms carbonyl (δ ~170 ppm) and heterocyclic carbons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight within 3 ppm error .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, as demonstrated for structurally related chloroacetamides .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Catalyst screening : Testing Pd/C vs. alternative catalysts (e.g., PtO₂) for hydrogenation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance acylation reactivity, while ethereal solvents reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize diazepane ring-opening during acylation .
  • In-line monitoring : Using TLC or LC-MS to track reaction progress and terminate at maximal conversion .

Advanced: How are spectroscopic data contradictions resolved for structurally similar derivatives?

Answer:
Contradictions (e.g., overlapping NMR signals) are addressed via:

  • 2D NMR techniques : COSY and HSQC differentiate adjacent protons and assign carbon-proton correlations .
  • Isotopic labeling : Introducing ¹⁵N or ¹³C labels clarifies ambiguous signals in complex heterocycles .
  • Comparative crystallography : Cross-referencing X-ray data of analogs (e.g., chloroacetamide derivatives) resolves regiochemical ambiguities .

Advanced: What biological activities or mechanistic studies have been reported for related acetamide derivatives?

Answer:
While direct studies on this compound are limited, structurally related analogs exhibit:

  • Antioxidant activity : Pyrazolo-benzothiazine acetamides show radical scavenging via N-substituent modulation, measured via DPPH assays .
  • Antimicrobial effects : Benzodioxolyl acetamides with diazepane moieties disrupt bacterial membrane synthesis, as seen in Salmonella pathogenicity studies .
  • Neuroprotective potential : Analogous acrylonitrile derivatives promote hippocampal neurogenesis in rats, suggesting CNS-targeted applications .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Predicts binding affinity to targets (e.g., Hsp90 or bacterial enzymes) by modeling interactions between the acetamide core and active sites .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with bioactivity trends .
  • ADMET prediction : Estimates pharmacokinetic properties (e.g., logP, metabolic stability) to prioritize synthesizable candidates .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:
Key challenges include:

  • Matrix interference : Co-eluting metabolites in plasma require HPLC-MS/MS with MRM for selective quantification .
  • Low volatility : Derivatization (e.g., silylation) enhances GC-MS compatibility for trace analysis .
  • Stability issues : Acidic/oxidative degradation necessitates storage at –80°C and use of stabilizers (e.g., ascorbic acid) .

Advanced: How are regiochemical outcomes controlled during diazepane functionalization?

Answer:

  • Protecting group strategies : Temporary protection of the diazepane nitrogen (e.g., Boc) directs acylation to the desired position .
  • Steric and electronic effects : Bulky substituents on the benzodioxole ring favor reaction at the less hindered diazepane nitrogen .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products, while prolonged heating shifts equilibria .

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